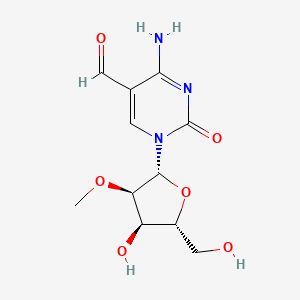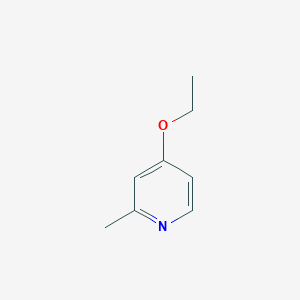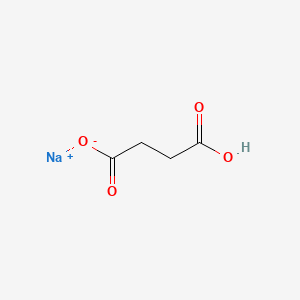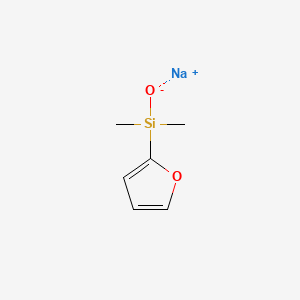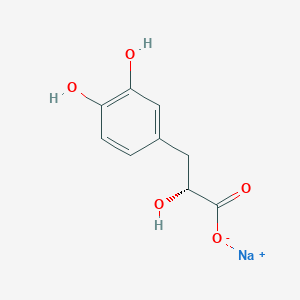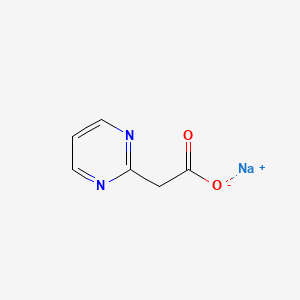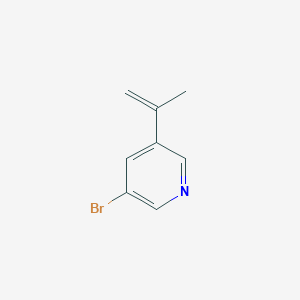
3-Bromo-5-(prop-1-en-2-yl)pyridine
Vue d'ensemble
Description
3-Bromo-5-(prop-1-en-2-yl)pyridine is an organic compound with the molecular formula C8H8BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a prop-1-en-2-yl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine typically involves the bromination of 5-(prop-1-en-2-yl)pyridine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(prop-1-en-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-bromo-5-(prop-1-yl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-5-(prop-1-en-2-yl)pyridine, 3-thio-5-(prop-1-en-2-yl)pyridine, and 3-alkoxy-5-(prop-1-en-2-yl)pyridine.
Oxidation Reactions: Products include 3-bromo-5-(prop-1-en-2-yl)benzaldehyde and 3-bromo-5-(prop-1-en-2-yl)benzoic acid.
Reduction Reactions: The major product is 3-bromo-5-(prop-1-yl)pyridine.
Applications De Recherche Scientifique
3-Bromo-5-(prop-1-en-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(prop-1-en-2-yl)pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(pyrrolidin-1-yl)pyridine
- 3-Bromo-5-(prop-1-yl)pyridine
- 3-Bromo-5-(prop-2-en-1-yl)pyridine
Uniqueness
3-Bromo-5-(prop-1-en-2-yl)pyridine is unique due to the presence of both a bromine atom and a prop-1-en-2-yl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and research applications. Its ability to undergo selective substitution, oxidation, and reduction reactions sets it apart from other similar compounds.
Propriétés
IUPAC Name |
3-bromo-5-prop-1-en-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYCJVNLMTQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634075 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40472-88-6 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

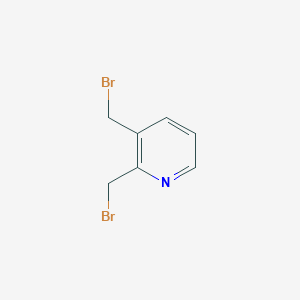

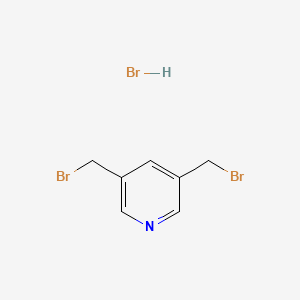
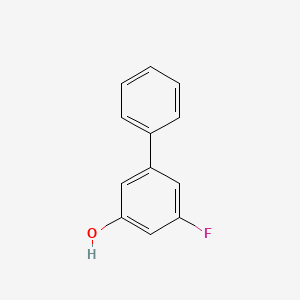
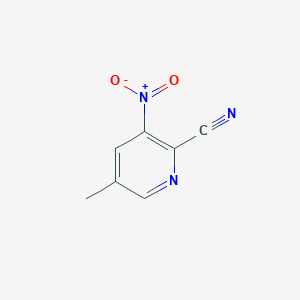
![Methyl 2-[4-(chlorosulfonyl)phenyl]acetate](/img/structure/B1343266.png)
